molecular formula C21H18ClNO4 B5088864 ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate

ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate

Cat. No. B5088864
M. Wt: 383.8 g/mol
InChI Key: HTKGDMFEOGQNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate is a synthetic compound that belongs to the class of furoylbenzoates. It is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in inflammation, pain, and cancer growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate in lab experiments is its high potency and selectivity. It has been found to be highly effective in inhibiting the activity of specific enzymes and receptors, making it a valuable tool for studying their functions. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate. Some of these include further investigating its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in the development of new anti-inflammatory and analgesic drugs. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in the body.

Synthesis Methods

The synthesis of ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate involves the reaction between 3-chloro-2-methylphenylamine and 5-(4-ethoxyphenyl)-2-furoic acid in the presence of a coupling reagent. The reaction yields the desired product as a white crystalline solid with a high yield.

Scientific Research Applications

Ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-[[5-(3-chloro-2-methylphenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-3-26-21(25)14-7-9-15(10-8-14)23-20(24)19-12-11-18(27-19)16-5-4-6-17(22)13(16)2/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGDMFEOGQNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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